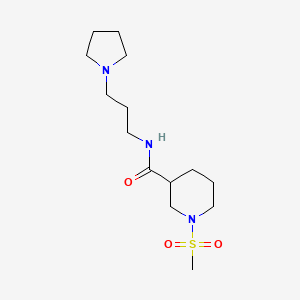

1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

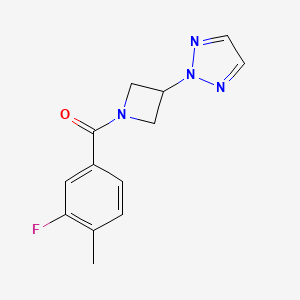

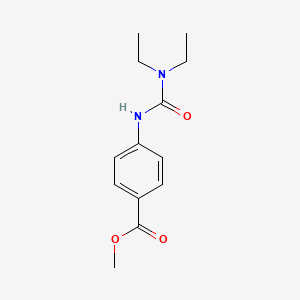

“1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C14H27N3O3S . It has an average mass of 317.448 Da and a monoisotopic mass of 317.177307 Da .

Molecular Structure Analysis

The molecular structure of “1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a sulfonyl group (SO2) and a carboxamide group (CONH2), which are attached to the piperidine ring .Applications De Recherche Scientifique

Amide Ligands in Catalysis

A study by Ma et al. (2017) explored the use of amide-derived ligands for Cu-catalyzed coupling reactions, highlighting the utility of such compounds in facilitating novel synthetic routes for producing pharmaceutically important molecules. The research demonstrates the potential for compounds like 1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide in catalysis and organic synthesis, contributing to advancements in drug discovery and material science (Ma et al., 2017).

Hyperbranched Polymers

The synthesis of hyperbranched polymers from A2 and BB'2 type monomers, as researched by Yan and Gao (2000), provides insights into the creation of new materials with potential applications in biomedicine, coatings, and nanotechnology. The methodology involves the reaction of aminoethylpiperazine with divinyl sulfone, underlining the role of piperidine and pyrrolidine derivatives in the development of novel polymeric materials (Yan & Gao, 2000).

Antibacterial Activity

Research by Ajani et al. (2012) on sulfonamides, including compounds structurally related to 1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide, showcases the broad spectrum of biological activities these molecules possess. The study emphasized their potential in addressing antibiotic resistance, underlining the importance of such compounds in medicinal chemistry and drug design (Ajani et al., 2012).

Novel Synthesis Approaches

Explorations into new synthetic pathways for piperidines and pyrrolidines, as seen in the work of Back and Nakajima (2000), demonstrate the chemical flexibility and utility of sulfone and amide functionalities in accessing complex nitrogen-containing heterocycles. This research provides valuable methodologies for synthesizing a wide range of bioactive compounds and pharmaceuticals (Back & Nakajima, 2000).

Orientations Futures

The future directions of research on “1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide” and similar compounds likely involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications . As piperidine derivatives are present in many classes of pharmaceuticals, they continue to be a significant area of research in drug design .

Propriétés

IUPAC Name |

1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3S/c1-21(19,20)17-11-4-6-13(12-17)14(18)15-7-5-10-16-8-2-3-9-16/h13H,2-12H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMCTCXZDDJMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

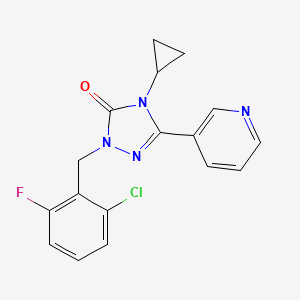

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2915805.png)

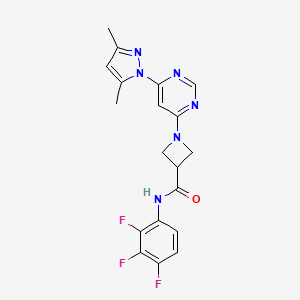

![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915815.png)

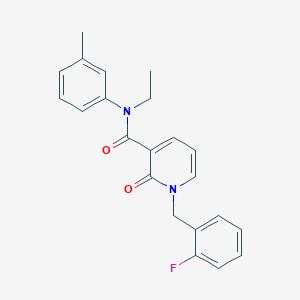

![2-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2915818.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2915825.png)